molecular formula C24H27N3O8S2 B6494027 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 877651-90-6

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Cat. No. B6494027
CAS RN: 877651-90-6
M. Wt: 549.6 g/mol
InChI Key: HIKFIXPTHKREIL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole, a sulfanyl group, a pyran ring, and a trimethoxybenzoate group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo a variety of reactions based on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, the thiadiazole might undergo reactions with electrophiles, and the ester could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis methods, studying its reactivity, investigating its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8S2/c1-6-13(7-2)21(29)25-23-26-27-24(37-23)36-12-15-10-16(28)19(11-34-15)35-22(30)14-8-17(31-3)20(33-5)18(9-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFIXPTHKREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

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